molecular formula C30H46N4O2 B14297834 7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 122188-09-4

7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14297834
CAS No.: 122188-09-4
M. Wt: 494.7 g/mol
InChI Key: MMQCKUZHIKZPHJ-UHFFFAOYSA-N
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Description

7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound is characterized by its unique structure, which includes two nonyl groups and a benzo[g]pteridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with barbituric acid derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives .

Scientific Research Applications

7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pteridine derivatives such as:

Uniqueness

7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nonyl groups and benzo[g]pteridine core differentiate it from other pteridine derivatives, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

122188-09-4

Molecular Formula

C30H46N4O2

Molecular Weight

494.7 g/mol

IUPAC Name

7,8-dimethyl-3,10-di(nonyl)benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C30H46N4O2/c1-5-7-9-11-13-15-17-19-33-26-22-24(4)23(3)21-25(26)31-27-28(33)32-30(36)34(29(27)35)20-18-16-14-12-10-8-6-2/h21-22H,5-20H2,1-4H3

InChI Key

MMQCKUZHIKZPHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)CCCCCCCCC

Origin of Product

United States

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